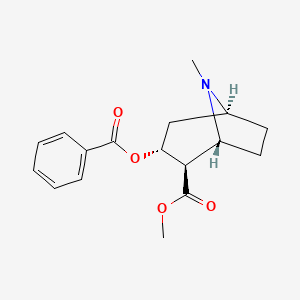
(R)-Allococaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Allococaine is a chiral compound known for its potential applications in various scientific fields It is an enantiomer of allococaine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Allococaine typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the formation of the ®-enantiomer selectively. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of ®-Allococaine may involve large-scale chiral resolution processes or the use of biocatalysts. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and application.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Allococaine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
®-Allococaine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a tool for studying chiral interactions in biological systems.
Industry: It is used in the production of chiral intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ®-Allococaine involves its interaction with specific molecular targets, such as ion channels or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
(S)-Allococaine: The mirror image of ®-Allococaine, with different biological activity.
Lidocaine: A widely used local anesthetic with a similar structure but different pharmacological properties.
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness: ®-Allococaine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
668-19-9 |
|---|---|
Formule moléculaire |
C17H21NO4 |
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1 |
Clé InChI |
ZPUCINDJVBIVPJ-GBJTYRQASA-N |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
SMILES canonique |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



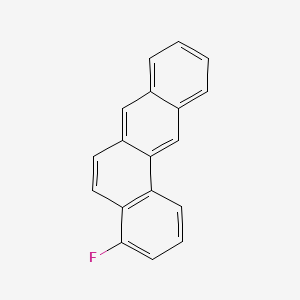
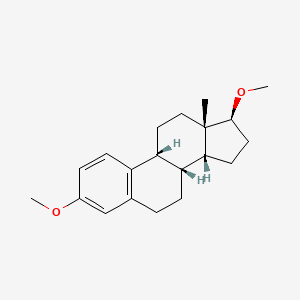
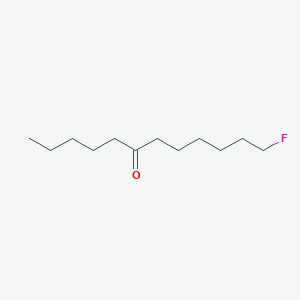

![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
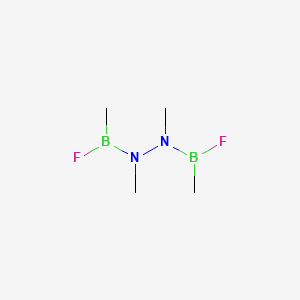
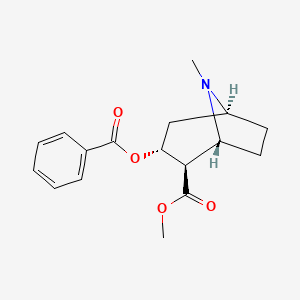
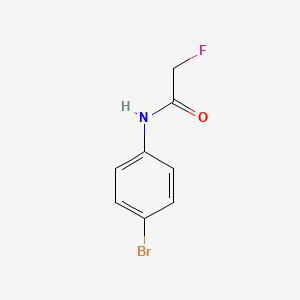
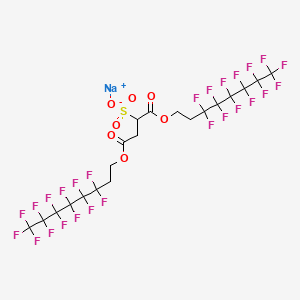

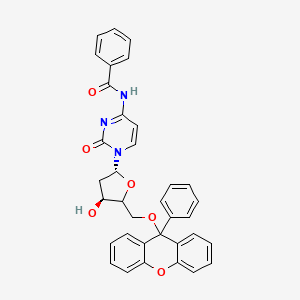
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)

